4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE
Description
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-(2-phenylethylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4S/c1-24(2,3)19-12-10-18(11-13-19)21-20(16-25)22(28-23(27-21)29-4)26-15-14-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQNNMDCKTYZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic addition, or other organic transformations. Common reagents used in these reactions include alkyl halides, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer or infectious diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-AMINOPYRIMIDINE-5-CARBONITRILE
- 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE
Uniqueness
The unique combination of substituents in 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
